SARS-CoV-2 RdRp Binding Free Energy: N-Phenylacetamide (2b) vs. Ethyl Ester Analog (2a)
In a direct head-to-head in silico comparison, 2-(4-formyl-2-methoxyphenoxy)-N-phenylacetamide (2b) and its ethyl ester analog 2a were docked against SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). MM/GBSA binding free energies were −28.47 kcal/mol for 2b and −30.70 kcal/mol for 2a [1]. Molecular dynamics simulations confirmed the stability of both protein-ligand complexes.
| Evidence Dimension | Binding free energy (MM/GBSA) to SARS-CoV-2 RdRp |
|---|---|
| Target Compound Data | -28.47 kcal/mol |
| Comparator Or Baseline | Ethyl (4-formyl-2-methoxyphenoxy)acetate (2a): -30.70 kcal/mol |
| Quantified Difference | 2.23 kcal/mol (2a binds slightly more tightly) |
| Conditions | In silico molecular docking and MM/GBSA calculations; MD simulation validation |
Why This Matters
The distinct binding thermodynamics of the N-phenylacetamide variant provide a rationale for scaffold selection when optimizing ligand efficiency, selectivity, or pharmacokinetic properties in antiviral lead development.
- [1] Mohamed SK, Ahsin A, et al. XRD/DFT, Hirshfeld surface analysis and molecular modelling simulations for unfolding reactivity of newly synthesized vanillin derivatives: excellent optical, NLO and protein binding efficiency. J Biomol Struct Dyn. 2025;43(11):5241-5259. doi:10.1080/07391102.2024.2308774 View Source
